molecular formula C9H17NO3 B2488121 tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate CAS No. 135614-99-2

tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate

Cat. No. B2488121
CAS RN: 135614-99-2
M. Wt: 187.239
InChI Key: AVKOEXHSNVCYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate involves various strategies, including enantioselective syntheses through asymmetric syn- and anti-aldol reactions to set stereogenic centers, and the utilization of ester-derived Ti-enolate aldol reactions as well as Evans' diastereoselective syn-aldol reaction (Ghosh, Cárdenas, & Brindisi, 2017). Additionally, a high-yielding preparation facilitated by Boc-involved neighboring group participation mediated by thionyl chloride is described, highlighting simplicity, cost efficiency, and industry reliability (Li, Mei, Gao, Li, Yan, & Che, 2015).

Molecular Structure Analysis

The molecular structure of tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate and related derivatives has been elucidated through various spectroscopic and crystallographic techniques. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related cyclic amino acid ester, from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt was characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, further confirmed by single-crystal X-ray diffraction analysis (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate often leverage the compound's reactivity for further functionalization. For example, the compound has been used as a precursor in Diels-Alder reactions and as a building block in organic synthesis due to its ability to undergo various transformations, including chemoselective conversion into ester compounds and participation in asymmetric synthesis routes (Padwa, Brodney, & Lynch, 2003); (Sakaitani & Ohfune, 1990).

Physical Properties Analysis

The physical properties of tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate, such as melting point, boiling point, and solubility, are critical for its handling and application in synthesis processes. These properties are often determined experimentally and are essential for optimizing reaction conditions and purification processes. However, specific studies detailing these physical properties were not identified in the current literature search, indicating a potential area for future research.

Chemical Properties Analysis

The chemical properties of tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate, including its reactivity with various reagents, stability under different conditions, and potential for chemical modifications, are of significant interest. Its ability to act as an intermediate in the synthesis of complex organic molecules showcases its versatility and utility in organic synthesis. Studies have explored its reactivity in the context of generating N-(Boc)hydroxylamines and its use as a precursor for the synthesis of pharmacologically relevant compounds (Guinchard, Vallée, & Denis, 2005).

Scientific Research Applications

Synthesis Methodologies

One study presents an efficient preparation method for a closely related compound, demonstrating advantages in simplicity, cost efficiency, yield, and purification procedures, highlighting its significance for industry reliability (Li et al., 2015). Another explores the enantioselective synthesis of carbamate derivatives, providing building blocks for novel protease inhibitors, showcasing the compound's utility in developing pharmaceutical intermediates (Ghosh et al., 2017).

Catalytic Reactions

A study on bioinspired manganese complexes explores efficient catalytic epoxidation for synthesizing an important intermediate of carfilzomib, demonstrating the compound's role in facilitating key synthetic transformations (Qiu et al., 2019).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335, H373, and H412 . The precautionary statements are also provided . The compound is considered harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), may cause damage to organs through prolonged or repeated exposure (H373), and is harmful to aquatic life with long lasting effects (H412) .

properties

IUPAC Name

tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10(4)5-7-6-12-7/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKOEXHSNVCYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135614-99-2
Record name tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Name
CN(CC(O)CCl)C(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.